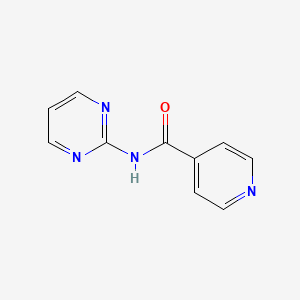
N-2-pyrimidinylisonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-pyrimidinylisonicotinamide (PYR-41) is a small molecule inhibitor that has been extensively researched for its potential applications in the field of cancer therapy. It is a pyrimidine-based compound that has shown promising results in inhibiting the activity of enzymes involved in the regulation of cellular processes such as proteasome activity, DNA damage response, and NF-κB signaling.
科学的研究の応用
N-2-pyrimidinylisonicotinamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the activity of the proteasome, a complex of enzymes responsible for the degradation of intracellular proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, resulting in cell cycle arrest and apoptosis. N-2-pyrimidinylisonicotinamide has also been shown to inhibit the activity of enzymes involved in the DNA damage response, leading to increased sensitivity to DNA-damaging agents. Additionally, N-2-pyrimidinylisonicotinamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
作用機序
N-2-pyrimidinylisonicotinamide targets the ubiquitin-proteasome system (UPS) by inhibiting the activity of the E1 ubiquitin-activating enzyme. This leads to the accumulation of ubiquitinated proteins, which are then degraded by the proteasome. Inhibition of the proteasome leads to the accumulation of misfolded and damaged proteins, resulting in cell cycle arrest and apoptosis. N-2-pyrimidinylisonicotinamide has also been shown to inhibit the activity of enzymes involved in the DNA damage response, leading to increased sensitivity to DNA-damaging agents. Additionally, N-2-pyrimidinylisonicotinamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
N-2-pyrimidinylisonicotinamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and sensitize cancer cells to DNA-damaging agents. Additionally, N-2-pyrimidinylisonicotinamide has been shown to inhibit the NF-κB signaling pathway, leading to decreased inflammation and immune response.
実験室実験の利点と制限
N-2-pyrimidinylisonicotinamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and purified. Additionally, it has been extensively studied and has shown promising results in inhibiting the activity of enzymes involved in the regulation of cellular processes. However, one limitation is that it has not yet been tested in clinical trials, and its safety and efficacy in humans have not been established.
将来の方向性
There are several future directions for research on N-2-pyrimidinylisonicotinamide. One direction is to further investigate its potential applications in cancer therapy, including its efficacy in combination with other chemotherapeutic agents. Another direction is to investigate its potential applications in other diseases, such as inflammatory and autoimmune diseases. Additionally, further studies are needed to establish the safety and efficacy of N-2-pyrimidinylisonicotinamide in humans, including clinical trials.
合成法
N-2-pyrimidinylisonicotinamide can be synthesized by a simple two-step process involving the reaction of 2-aminopyrimidine with 2-chloronicotinic acid followed by the addition of triethylamine. The resulting compound is then purified using column chromatography to obtain pure N-2-pyrimidinylisonicotinamide.
特性
IUPAC Name |
N-pyrimidin-2-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c15-9(8-2-6-11-7-3-8)14-10-12-4-1-5-13-10/h1-7H,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOATFLJMLXEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrimidin-2-yl)pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-4-[(4-bromo-2-methylphenoxy)acetyl]piperazine](/img/structure/B5789648.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5789649.png)
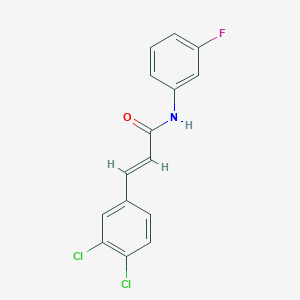
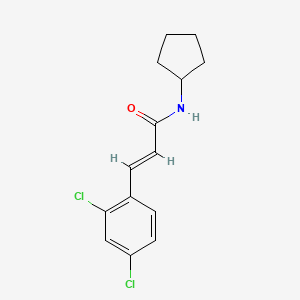
![1-[(2-chloro-2-propen-1-yl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5789674.png)
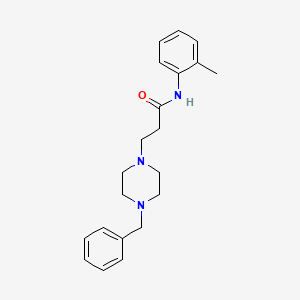
![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide](/img/structure/B5789691.png)
![1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789705.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide](/img/structure/B5789713.png)
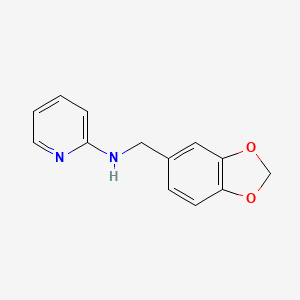
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5789721.png)
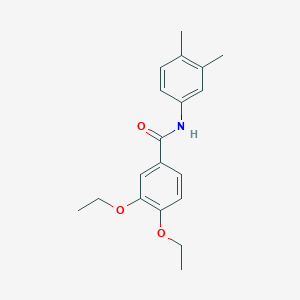
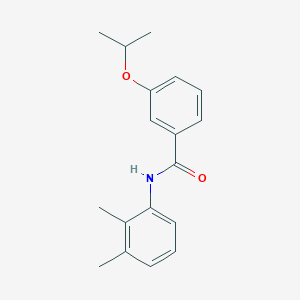
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B5789742.png)